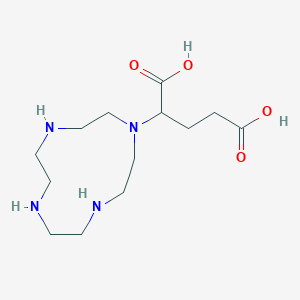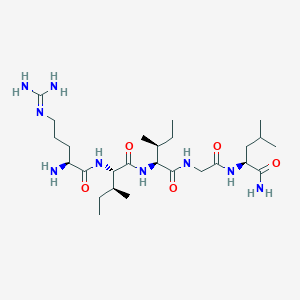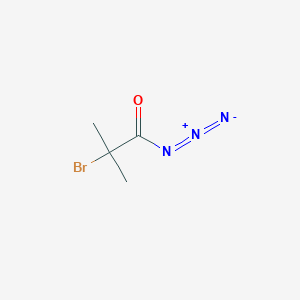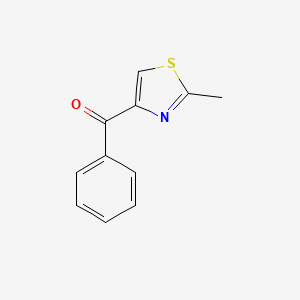
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione is an organic compound that features a benzodioxole ring and a nitrophenyl group. Compounds with these structural motifs are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the benzodioxole and nitrophenyl intermediates through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand in receptor binding studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it has pharmacological activity, it might interact with specific receptors or ion channels, modulating their activity.
相似化合物的比较
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethane: Similar structure but with a shorter carbon chain.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-aminophenyl)propane-1,3-dione: Similar structure but with an amino group instead of a nitro group.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione is unique due to the presence of both the benzodioxole and nitrophenyl groups, which can impart distinct chemical and biological properties
属性
CAS 编号 |
622852-78-2 |
|---|---|
分子式 |
C16H11NO6 |
分子量 |
313.26 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H11NO6/c18-13(10-1-4-12(5-2-10)17(20)21)8-14(19)11-3-6-15-16(7-11)23-9-22-15/h1-7H,8-9H2 |
InChI 键 |
AUHLZKYCOOUWMU-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)



![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)


![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)



![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
